molecular formula C8H6N2O2 B13817202 2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole CAS No. 42430-52-4

2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole

Katalognummer: B13817202
CAS-Nummer: 42430-52-4
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: NICLTCKCERZDLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system with an additional dioxole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the benzimidazole core. The dioxole ring is then introduced through further functionalization .

Industrial Production Methods

Industrial production of 6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6H-1,3-Dioxolo[4,5-f]benzimidazole(9CI) is unique due to the presence of the dioxole ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in certain biological applications compared to its analogs .

Eigenschaften

CAS-Nummer

42430-52-4

Molekularformel

C8H6N2O2

Molekulargewicht

162.15 g/mol

IUPAC-Name

6H-[1,3]dioxolo[4,5-f]benzimidazole

InChI

InChI=1S/C8H6N2O2/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-2H,3-4H2

InChI-Schlüssel

NICLTCKCERZDLU-UHFFFAOYSA-N

Kanonische SMILES

C1N=C2C=C3C(=CC2=N1)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.